molecular formula C11H18O B13252790 1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde

1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde

Cat. No.: B13252790
M. Wt: 166.26 g/mol
InChI Key: HPDQUMOLHUWQIS-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclobutyl group and a methyl group attached to a cyclopentane ring, with an aldehyde functional group at the first carbon of the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopentane derivative, the introduction of a cyclobutyl group can be achieved through a series of substitution reactions. The aldehyde group can then be introduced via oxidation of the corresponding alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and substitution reactions. The oxidation step to introduce the aldehyde group can be carried out using oxidizing agents like chromium trioxide or potassium permanganate.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclobutyl and methyl groups can undergo substitution reactions with halogens or other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products:

    Oxidation: 1-Cyclobutyl-3-methylcyclopentane-1-carboxylic acid.

    Reduction: 1-Cyclobutyl-3-methylcyclopentane-1-methanol.

    Substitution: Various substituted cyclopentane derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutyl and methyl groups may influence the compound’s hydrophobic interactions and binding affinity with target molecules.

Comparison with Similar Compounds

    Cyclopentane: A simpler cycloalkane with a five-membered ring.

    Cyclohexane: A six-membered ring cycloalkane with similar chemical properties.

    Cyclobutylcyclopentane: A compound with a cyclobutyl group attached to a cyclopentane ring but lacking the aldehyde group.

Uniqueness: 1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde is unique due to the presence of both a cyclobutyl group and an aldehyde functional group on the cyclopentane ring

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-cyclobutyl-3-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c1-9-5-6-11(7-9,8-12)10-3-2-4-10/h8-10H,2-7H2,1H3

InChI Key

HPDQUMOLHUWQIS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C=O)C2CCC2

Origin of Product

United States

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